molecular formula C13H20N2O2S B14386621 1-Benzyl-N,N-diethylaziridine-2-sulfonamide CAS No. 87975-53-9

1-Benzyl-N,N-diethylaziridine-2-sulfonamide

Cat. No.: B14386621
CAS No.: 87975-53-9
M. Wt: 268.38 g/mol
InChI Key: CKKWXWKYBCQIPL-UHFFFAOYSA-N
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Description

1-Benzyl-N,N-diethylaziridine-2-sulfonamide is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, along with two ethyl groups and a sulfonamide functional group. Aziridines are known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations.

Properties

CAS No.

87975-53-9

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1-benzyl-N,N-diethylaziridine-2-sulfonamide

InChI

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)13-11-14(13)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

CKKWXWKYBCQIPL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1CN1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-N,N-diethylaziridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with diethyl aziridine-2-sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzylamine and diethyl aziridine-2-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: Benzylamine is added to a solution of diethyl aziridine-2-sulfonyl chloride in an appropriate solvent (e.g., dichloromethane). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-N,N-diethylaziridine-2-sulfonamide undergoes various chemical reactions due to the presence of its reactive aziridine ring and sulfonamide group. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group can yield amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-N,N-diethylaziridine-2-sulfonamide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and polymer chemistry.

    Biology: Aziridines, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-N,N-diethylaziridine-2-sulfonamide involves its interaction with molecular targets and pathways. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-Benzyl-N,N-diethylaziridine-2-sulfonamide can be compared with other aziridine derivatives and sulfonamide compounds. Similar compounds include:

    N-Benzylaziridine: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    N,N-Diethylaziridine: Lacks the benzyl and sulfonamide groups, resulting in different reactivity and applications.

    Sulfonamide Derivatives: Compounds such as sulfanilamide, which have different substituents on the sulfonamide group, leading to varied biological activities.

The uniqueness of 1-Benzyl-N,N-diethylaziridine-2-sulfonamide lies in its combination of the aziridine ring, benzyl group, and sulfonamide functionality, which imparts distinct chemical and biological properties.

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